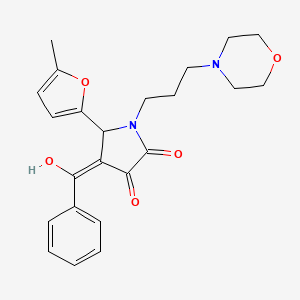
6-((5-(allylthio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-((5-(allylthio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C16H14ClN5O2S and its molecular weight is 375.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves the construction of the 1,2,4-triazole ring, followed by the attachment of the allylthio and chlorophenyl groups. Typically, the synthesis begins with the preparation of intermediate triazoles through cyclization reactions involving hydrazines and carbonyl compounds. Subsequent steps may involve nucleophilic substitutions and protection-deprotection sequences to achieve the desired structure.
Industrial Production Methods: In an industrial setting, scalable synthesis could be achieved through optimized reaction conditions, including temperature control, the use of catalytic amounts of reagents, and possibly continuous flow chemistry techniques to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes: This compound may undergo a variety of reactions including oxidation, reduction, and nucleophilic substitution.
Common Reagents and Conditions: Common reagents might include strong bases (e.g., sodium hydride), nucleophiles (e.g., thiols), and oxidizing agents (e.g., hydrogen peroxide).
Major Products Formed: Depending on the reaction conditions, products could include oxidized derivatives, reduced forms, or substituted analogs. Each reaction pathway could significantly alter the biological or chemical properties of the compound.
Wissenschaftliche Forschungsanwendungen
In chemistry , this compound is explored for its utility as a building block in the synthesis of more complex molecules.
In biology , its potential as an inhibitor for certain enzymes or its role in binding to specific biological targets makes it a subject of interest.
In medicine , researchers investigate its potential pharmacological properties, including antifungal, antibacterial, or anticancer activities.
In industry , particularly pharmaceuticals, it's examined for its potential to serve as a lead compound in drug development or as a template for designing new therapeutic agents.
5. Mechanism of Action: The exact mechanism of action would depend on its biological target:
Molecular Targets and Pathways Involved: It might interact with enzymes by mimicking substrates or binding to active sites. Pathways could involve inhibition of enzyme activity, alteration of signaling pathways, or interference with cellular processes such as DNA replication or protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Similar Compounds: Compared to other 1,2,4-triazole derivatives, the presence of the allylthio and chlorophenyl groups may provide unique binding affinities and specificity towards different biological targets.
List of Similar Compounds: Similar compounds include other triazole derivatives like 1,2,4-triazole-3-thione, and various pyrimidine-based structures. Each of these has distinct properties that can be compared to highlight the uniqueness of 6-((5-(allylthio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione.
How’s that for unraveling the mysteries of chemistry?
Eigenschaften
IUPAC Name |
6-[[4-(4-chlorophenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O2S/c1-2-7-25-16-21-20-13(8-11-9-14(23)19-15(24)18-11)22(16)12-5-3-10(17)4-6-12/h2-6,9H,1,7-8H2,(H2,18,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWHMZYECDEEAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NN=C(N1C2=CC=C(C=C2)Cl)CC3=CC(=O)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 4-propyl-1,2,3-thiadiazole-5-carboxylate](/img/structure/B2523528.png)
![1-(1,2-benzoxazol-3-yl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}methanesulfonamide](/img/structure/B2523529.png)
![4-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]but-2-yn-1-ol](/img/structure/B2523530.png)
![2-chloro-N-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-5-nitrobenzamide](/img/structure/B2523532.png)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2523533.png)
![5-CHLORO-N-{2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXYETHYL}-2-METHOXYBENZAMIDE](/img/structure/B2523536.png)




![N-(3-chloro-4-methoxyphenyl)-2-{[2-(piperidin-1-yl)quinazolin-4-yl]sulfanyl}acetamide](/img/structure/B2523546.png)

![benzyl rel-(4aS,8aR)-4,4-dioxo-1,2,3,4a,5,7,8,8a-octahydropyrido[3,4-b][1,4]thiazine-6-carboxylate;hydrochloride](/img/structure/B2523550.png)

